Patent-Disclosed Kinase Inhibition Potency Range for the Pyridazine-3-Carboxamide Chemotype (Class-Level Benchmark Only)
The patent family covering substituted pyridazine-3-carboxamide compounds (US 9,126,947 B2; US 9,242,958 B2) explicitly states that representative compounds within this structural class potently inhibit c-Met and ALK kinases with IC50 values below 100 nM [1]. However, methyl 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate is not individually enumerated among the exemplified compounds in these patents, and no compound-specific IC50 value is reported. This evidence provides a class-level activity expectation but cannot be attributed directly to the target compound.
| Evidence Dimension | Kinase inhibition (c-Met/ALK) |
|---|---|
| Target Compound Data | No individual IC50 data available for CAS 1351642-10-8 |
| Comparator Or Baseline | Patent-exemplified pyridazine-3-carboxamide analogs: IC50 < 100 nM against c-Met and ALK |
| Quantified Difference | Cannot be calculated; no target-specific data exist |
| Conditions | In vitro kinase assays as described in Fabian et al. (2005) Nat. Biotechnol. 23:329 and Karaman et al. (2008) Nat. Biotechnol. 26:127; HEK293 cell-based format |
Why This Matters
This class-level inference establishes a plausible activity ceiling but provides no basis for selecting this compound over any other pyridazine-3-carboxamide analog; procurement decisions relying on this inference carry unquantified risk of inactivity.
- [1] Substituted pyridazine carboxamide compounds as kinase inhibitor compounds. US Patent 9,242,958 B2, issued January 26, 2016. Assigned to Xcovery Holding Company LLC. Claim: 'Most of these compounds potently inhibit c-Met and ALK with IC50 of <100 nM.' View Source
